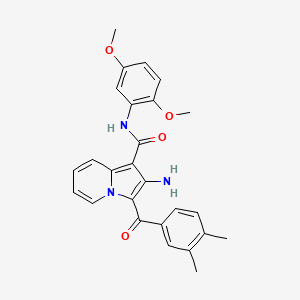
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide, also known as CTT-1, is a novel compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. CTT-1 is a synthetic small molecule that has been shown to have anticancer properties in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
- Heterocyclic Aryl Monoazo Organic Compounds : Novel heterocyclic aryl monoazo organic compounds, including derivatives of indolizine carboxamide, have been synthesized for applications in dyeing polyester fabrics. These compounds exhibit antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. This indicates their potential use in creating sterile and biologically active fabrics for diverse life applications (Khalifa et al., 2015).
Potential Application in Tropical Diseases
- Isoxazoline Indolizine Amides : These compounds, including derivatives of indolizine carboxamide, have been designed and prepared for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates enables efficient derivatization, suggesting their utility in developing treatments for tropical diseases (Zhang et al., 2014).
Anti-Inflammatory and Anticancer Applications
Novel Pyrazole Derivatives : Synthesized N-substituted pyrazole derivatives, structurally related to indolizine carboxamide, have shown significant in vivo anti-inflammatory activity and minimal ulcerogenic activity. These compounds are less toxic and nearly devoid of ulcerogenic activity compared to traditional anti-inflammatory drugs, suggesting their potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998).
Cytotoxic Activity Against Ehrlich Ascites Carcinoma (EAC) Cells : Certain 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to indolizine carboxamide, have been screened for their in vitro cytotoxic activity against EAC cells, highlighting their potential as anticancer agents (Hassan et al., 2014).
Synthesis and Potential Antituberculosis Applications
- Synthesis and Biological Evaluation for Antituberculosis : Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and demonstrated excellent in vitro anti-tuberculosis activity. Molecular docking studies support their potential as antituberculosis agents (Mahanthesha et al., 2022).
Eigenschaften
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-15-8-9-17(13-16(15)2)25(30)24-23(27)22(20-7-5-6-12-29(20)24)26(31)28-19-14-18(32-3)10-11-21(19)33-4/h5-14H,27H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHCNZKCMFKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

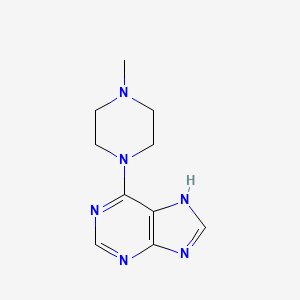
![2-Fluoro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2555644.png)
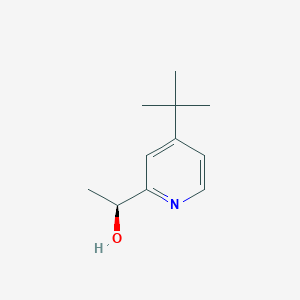
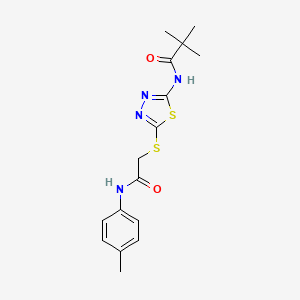
![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)
![N-(4-bromophenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2555652.png)
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)
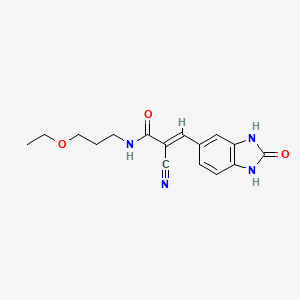
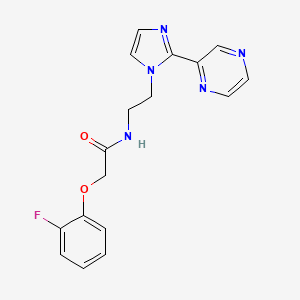
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)
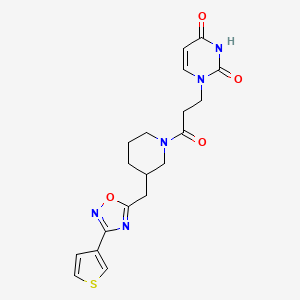
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2555664.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)